molecular formula C19H28ClNO4S B2986873 2-(4-Chlorophenoxy)-2-methyl-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]propan-1-one CAS No. 2097872-32-5

2-(4-Chlorophenoxy)-2-methyl-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]propan-1-one

Cat. No.: B2986873
CAS No.: 2097872-32-5
M. Wt: 401.95
InChI Key: SWOPVXFCUVJVPS-UHFFFAOYSA-N
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Description

This compound is a propan-1-one derivative featuring a 4-chlorophenoxy group, a methyl substituent at the α-carbon, and a 3-(2-methylpropanesulfonyl)piperidin-1-yl moiety. Its synthesis likely involves multi-step reactions, including sulfonylation of piperidine and condensation with chlorophenoxy precursors, as inferred from analogous procedures in the literature .

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-1-[3-(2-methylpropylsulfonyl)piperidin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28ClNO4S/c1-14(2)13-26(23,24)17-6-5-11-21(12-17)18(22)19(3,4)25-16-9-7-15(20)8-10-16/h7-10,14,17H,5-6,11-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOPVXFCUVJVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCCN(C1)C(=O)C(C)(C)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name Key Structural Features CAS/Ref.
2-(4-Chlorophenoxy)-2-methyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one Diazepane ring, oxolane substituent (vs. piperidine and sulfonyl in target) 2320143-91-5
2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one hydrochloride Piperazine ring, methylsulfanyl-phenoxy (vs. sulfonyl-piperidine in target) 1354961-19-5
2-(4-Chloro-2-methylphenoxy)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one Fluorophenyl-piperazine, methylphenoxy (vs. chlorophenoxy and sulfonyl-piperidine) -
Tolperisone Impurity 3: 2-methyl-1-(3-methylphenyl)-3-(piperidin-1-yl)propan-1-one hydrochloride Piperidine ring, methylphenyl substituent (vs. sulfonyl-piperidine and chlorophenoxy) 91625-74-0
Key Observations:

Piperidine vs. Piperazine/Diazepane : The target’s 3-(2-methylpropanesulfonyl)piperidine group distinguishes it from analogs with piperazine (e.g., ) or diazepane (e.g., ) cores. Piperidine’s conformational rigidity may enhance binding specificity compared to more flexible diazepane derivatives.

Sulfonyl Group : The 2-methylpropanesulfonyl moiety in the target is absent in analogs like Tolperisone Impurity 3 , which instead features a simple piperidine ring. Sulfonyl groups often improve solubility and metabolic stability.

Chlorophenoxy Substituent: The 4-chlorophenoxy group is shared with the diazepane analog but differs from methylsulfanyl-phenoxy in or fluorophenyl-piperazine in . Chlorine’s electron-withdrawing effects may influence electronic interactions in receptor binding.

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